5-(2-Methylphenyl)sulfanylpentanal
Description
5-(2-Methylphenyl)sulfanylpentanal is an organosulfur compound featuring a pentanal backbone substituted at the fifth carbon with a 2-methylphenylsulfanyl group. The aldehyde functional group at the terminal position confers electrophilic reactivity, while the 2-methylphenylsulfanyl moiety introduces steric and electronic effects that influence its chemical behavior.
Properties
IUPAC Name |
5-(2-methylphenyl)sulfanylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-11-7-3-4-8-12(11)14-10-6-2-5-9-13/h3-4,7-9H,2,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFXCNIQHVPAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1SCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like 5-(2-Methylphenyl)sulfanylpentanal typically involve large-scale chemical reactors, precise temperature control, and the use of high-purity reagents to ensure consistent quality and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)sulfanylpentanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(2-Methylphenyl)sulfanylpentanal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or cellular processes.
Industry: This compound can be used in the production of specialty chemicals, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Properties
Key Observations:
Functional Group Influence: The aldehyde in this compound makes it highly reactive toward nucleophiles (e.g., Grignard reagents or amines), unlike the carboxylic acid (proton donor) and ester (hydrolyzable) groups in analogs .
In contrast, the 2-chlorophenyl substituent in 5-[(2-chlorophenyl)sulfanyl]pentanoic acid directs electrophilic aromatic substitution due to its electron-withdrawing nature . The methylsulfinyl group in the ester analog increases oxidation state, making it more polar and reactive in redox reactions compared to thioether-containing compounds .
Physical Properties :
- The carboxylic acid derivative (244.74 g/mol) has a higher molar mass than the aldehyde (208.32 g/mol) and ester (178.25 g/mol), reflecting differences in atomic composition (e.g., chlorine in the acid) .
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